molecular formula C13H19NO2 B4825570 Methyl {1-[4-(propan-2-yl)phenyl]ethyl}carbamate

Methyl {1-[4-(propan-2-yl)phenyl]ethyl}carbamate

Cat. No.: B4825570
M. Wt: 221.29 g/mol
InChI Key: IHGXODDKYUKKBN-UHFFFAOYSA-N
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Description

Methyl {1-[4-(propan-2-yl)phenyl]ethyl}carbamate is an organic compound with a complex structure that includes a carbamate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[4-(propan-2-yl)phenyl]ethyl}carbamate typically involves the reaction of 1-[4-(propan-2-yl)phenyl]ethanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 1-[4-(propan-2-yl)phenyl]ethanol: This intermediate is synthesized through the reduction of 1-[4-(propan-2-yl)phenyl]ethanone using a suitable reducing agent such as sodium borohydride.

    Reaction with Methyl Isocyanate: The prepared 1-[4-(propan-2-yl)phenyl]ethanol is then reacted with methyl isocyanate in the presence of a catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[4-(propan-2-yl)phenyl]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbamate and amine derivatives, which have their own unique properties and applications.

Scientific Research Applications

Methyl {1-[4-(propan-2-yl)phenyl]ethyl}carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl {1-[4-(propan-2-yl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {1-[4-(methyl)phenyl]ethyl}carbamate
  • Ethyl {1-[4-(propan-2-yl)phenyl]ethyl}carbamate
  • Methyl {1-[4-(propan-2-yl)phenyl]methyl}carbamate

Uniqueness

Methyl {1-[4-(propan-2-yl)phenyl]ethyl}carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl N-[1-(4-propan-2-ylphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(2)11-5-7-12(8-6-11)10(3)14-13(15)16-4/h5-10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGXODDKYUKKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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